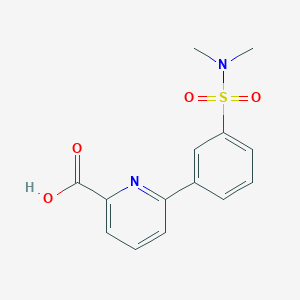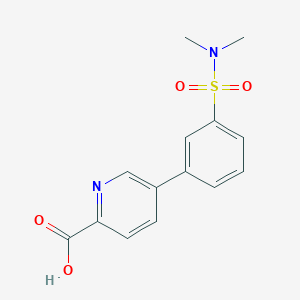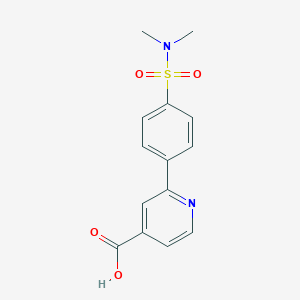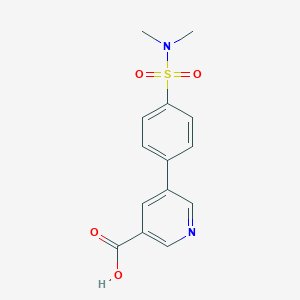
2-Amino-5-(4-N,N-dimethylsulfamoylphenyl)isonicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(4-N,N-dimethylsulfamoylphenyl)isonicotinic acid (2-Amino-5-DMSI) is a synthetic compound that has been widely used in scientific research. It is a derivative of isonicotinic acid, which is a naturally occurring compound found in plants. 2-Amino-5-DMSI has a variety of applications in scientific research due to its unique properties. It is a powerful inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the body. It has also been used to study the effects of drugs on the brain and nervous system, as well as to study the effects of various environmental toxins on the body.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-DMSI has a variety of applications in scientific research, including studies of the effects of drugs on the brain and nervous system, as well as studies of the effects of various environmental toxins on the body. It has also been used to study the effects of acetylcholinesterase inhibitors on the body. Additionally, it is used in studies of the effects of various drugs on the cardiovascular system, as well as in studies of the effects of various drugs on the immune system.
Wirkmechanismus
2-Amino-5-DMSI is a powerful inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is responsible for breaking down acetylcholine in the body. When 2-Amino-5-DMSI binds to acetylcholinesterase, it prevents the enzyme from breaking down acetylcholine, resulting in an increase in the amount of acetylcholine in the body. This can have a variety of effects on the body, depending on the concentration of the compound.
Biochemical and Physiological Effects
2-Amino-5-DMSI has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase the amount of acetylcholine in the body, which can result in increased alertness and improved cognitive performance. Additionally, it has been shown to have an analgesic effect, as well as to reduce inflammation. It has also been shown to have an anti-inflammatory effect, as well as to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-5-DMSI has several advantages for lab experiments. It is a relatively inexpensive compound, and it is readily available. It is also a potent inhibitor of acetylcholinesterase, which makes it ideal for studying the effects of acetylcholinesterase inhibitors. One limitation of 2-Amino-5-DMSI is that it is a synthetic compound, which means that it is not found in nature and therefore cannot be used to study the effects of naturally occurring compounds. Additionally, it is a powerful inhibitor of acetylcholinesterase, so it is important to use it in the correct concentrations to avoid any adverse effects.
Zukünftige Richtungen
Future research on 2-Amino-5-DMSI could focus on its potential therapeutic applications. It could be used to develop new drugs to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. It could also be used to develop new drugs to treat inflammatory diseases, such as rheumatoid arthritis. Additionally, it could be used to develop new drugs to treat cardiovascular diseases, such as hypertension and atherosclerosis. Finally, it could be used to develop new drugs to treat cancer.
Synthesemethoden
2-Amino-5-DMSI is synthesized using a two-step process that involves the reaction of isonicotinic acid and dimethylsulfamoyl chloride. First, isonicotinic acid is reacted with dimethylsulfamoyl chloride in an inert atmosphere to form the intermediate product 2-amino-5-dimethylsulfamoylphenyl isonicotinic acid. This intermediate product is then reacted with an acid catalyst to form the final product 2-Amino-5-DMSI, which can be isolated as a white crystalline solid.
Eigenschaften
IUPAC Name |
2-amino-5-[4-(dimethylsulfamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-17(2)22(20,21)10-5-3-9(4-6-10)12-8-16-13(15)7-11(12)14(18)19/h3-8H,1-2H3,(H2,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJIVONVULQDNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394963.png)